5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a benzene ring, a thiophene ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Bromination: The thiazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling with Thiophene-2-carboxylic Acid: The brominated thiazole is coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide
- 5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is unique due to the specific substitution pattern on the thiazole and thiophene rings, which can influence its biological activity and chemical reactivity. The presence of both bromine and dimethyl groups can enhance its interactions with biological targets and improve its stability.
Properties
IUPAC Name |
5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS2/c1-7-3-4-8(2)12-11(7)16-14(20-12)17-13(18)9-5-6-10(15)19-9/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJNQKHMQUEFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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